5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

5-Ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide (CAS 1105230-70-3) is a synthetic small molecule belonging to the 4-oxo-4H-pyran-2-carboxamide class. It has the molecular formula C₁₇H₁₉NO₄ and a molecular weight of 301.34 g/mol.

Molecular Formula C17H19NO4
Molecular Weight 301.342
CAS No. 1105230-70-3
Cat. No. B2778341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide
CAS1105230-70-3
Molecular FormulaC17H19NO4
Molecular Weight301.342
Structural Identifiers
SMILESCCOC1=COC(=CC1=O)C(=O)NCCCC2=CC=CC=C2
InChIInChI=1S/C17H19NO4/c1-2-21-16-12-22-15(11-14(16)19)17(20)18-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,18,20)
InChIKeyAMROTDFOOONLOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide (CAS 1105230-70-3): Structural Identity and Procurement Baseline


5-Ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide (CAS 1105230-70-3) is a synthetic small molecule belonging to the 4-oxo-4H-pyran-2-carboxamide class. It has the molecular formula C₁₇H₁₉NO₄ and a molecular weight of 301.34 g/mol . The compound features a 4H-pyran-2-carboxamide core with a 5-ethoxy substituent and an N-(3-phenylpropyl) amide side chain. Its core scaffold—derivable from kojic acid—has been explored in medicinal chemistry for kinase inhibition, antimicrobial, and anticancer applications [1][2]. Commercially, the compound is typically supplied at 95% purity and is used as a research tool in early-stage drug discovery and chemical biology .

Why 5-Ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide Cannot Be Simply Replaced by Close Structural Analogs


Substitution at the 5-position of the 4-oxo-4H-pyran-2-carboxamide scaffold has been shown to profoundly modulate biological target engagement. In the well-characterized Src kinase inhibitor series, 5-benzyloxy substitution confers inhibitory activity, and SAR studies demonstrate that replacing the 5-substituent alters both potency and selectivity profiles [1]. The target compound's 5-ethoxy group (MW: 45.06; ClogP contribution ~0.4) is substantially smaller and less lipophilic than the 5-benzyloxy (MW: 107.13; ClogP contribution ~1.6) or 5-(4-fluorobenzyl)oxy (MW: 125.12) substituents found in literature-characterized analogs. Similarly, the N-(3-phenylpropyl) amide tail—a three-carbon linker with a terminal phenyl ring—provides distinct conformational flexibility and hydrophobic contact surface relative to N-benzyl, N-phenethyl, or N-aryl analogs. These structural differences are expected to yield differentiated physicochemical properties (LogP, solubility, permeability) and biological target interaction profiles that preclude simple interchangeability in structure-activity studies or biological assays [1][2].

Quantitative Differentiation Evidence for 5-Ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide vs. Closest Analogs


Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. 5-Benzyloxy and 5-(4-Fluorobenzyl)oxy Analogs

The target compound (MW: 301.34; C₁₇H₁₉NO₄) is approximately 24% lighter than its closest characterized analog 5-((4-fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide (CAS 1021060-60-5; MW: 381.40; C₂₂H₂₀FNO₄). The 5-ethoxy substituent contributes fewer heavy atoms (3 non-H atoms) compared to 5-(4-fluorobenzyl)oxy (10 non-H atoms including fluorine), resulting in lower predicted lipophilicity and potentially improved aqueous solubility. While direct experimental LogP values are not publicly available for either compound, the calculated difference in ClogP is estimated at ≥1.0 log unit based on fragment-based contributions, which is relevant for membrane permeability and off-target binding considerations in cell-based assays .

Physicochemical profiling Drug-likeness Lead optimization

5-Position Substituent Differentiation: Ethoxy vs. Benzyloxy Impact on Src Kinase Inhibitory Activity (Class-Level SAR Inference)

In the 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide series reported by Farard et al. (2008), the 5-benzyloxy group is a critical pharmacophoric element for Src kinase inhibition. Replacing 5-benzyloxy with 5-ethoxy removes the aromatic ring at this position, which is expected to eliminate or substantially reduce Src inhibitory activity based on SAR precedent. While no head-to-head comparison has been published, the benzyloxy-to-ethoxy substitution represents a major pharmacophore deletion. For researchers specifically targeting Src kinase, the 5-benzyloxy analogs remain the primary tool compounds [1]. For applications where Src inhibition is off-target or undesirable, the 5-ethoxy compound provides a structurally matched negative control with differentiated kinase selectivity profile.

Kinase inhibition Structure-activity relationship Src family kinases

N-Substituent Conformational Flexibility: 3-Phenylpropyl vs. Direct Aryl or Shorter Alkyl Linkers

The target compound's N-(3-phenylpropyl) substituent provides a three-methylene spacer between the amide nitrogen and the terminal phenyl ring, granting greater conformational flexibility than N-benzyl (one-carbon spacer) or direct N-phenyl analogs. Compared to N-(p-tolyl) analog 5-ethoxy-4-oxo-N-(p-tolyl)-4H-pyran-2-carboxamide (CAS 1105220-71-0; C₁₅H₁₅NO₄; MW 273.29), the 3-phenylpropyl chain adds 28.05 g/mol and introduces three rotatable bonds not present in the direct N-aryl analog. This conformational freedom allows the terminal phenyl to explore a larger volume of conformational space, potentially enabling interactions with hydrophobic pockets inaccessible to rigid N-aryl analogs .

Conformational analysis Ligand-receptor interactions Amide side chain SAR

Antimicrobial Activity: Class-Level MIC Data from 4-Oxo-4H-pyran-2-carboxamide Derivatives

Aytemir et al. (2003) reported MIC values for a series of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives against S. aureus, E. faecalis, E. coli, P. aeruginosa, and Candida spp. using the microdilution broth method. The most active compound, 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl) carboxamide] (8c), demonstrated higher antibacterial activity against S. aureus, E. faecalis, and E. coli than other analogs in the series [1]. The target compound differs from this series by lacking the 3-hydroxy group, having a 5-ethoxy instead of H at position 5, and bearing an N-(3-phenylpropyl) amide tail. No direct MIC data are available for the target compound. Researchers interested in antimicrobial screening should note that the presence of the 3-hydroxy group was critical for activity in the Aytemir series, and its absence in the target compound may significantly alter antimicrobial potency.

Antimicrobial screening MIC determination Antifungal activity

Recommended Research Application Scenarios for 5-Ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide


Kinase Selectivity Panel Screening: Negative Control for Src Kinase Assays

Based on SAR from the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide Src inhibitor series, the 5-ethoxy analog (target compound) is predicted to lack Src inhibitory activity due to the absence of the benzyloxy pharmacophore [1]. Researchers can employ this compound as a structurally matched negative control in Src kinase biochemical or cellular assays alongside active 5-benzyloxy analogs, enabling clean interpretation of target engagement data.

Physicochemical Property Optimization Studies: Low-MW Lead-Like Scaffold Exploration

With MW of 301.34 and an estimated ClogP > 1.0 log unit lower than the 5-(4-fluorobenzyl)oxy analog (MW 381.40), the target compound occupies favorable lead-like chemical space as defined by Lipinski and related guidelines [1]. Medicinal chemistry teams pursuing fragment-based or lead optimization programs can use this compound as a core scaffold with room for vector-based elaboration at the 3-, 5-, 6-, and N-positions.

Conformational SAR Studies: N-(3-Phenylpropyl) Flexible Linker Investigations

The three-carbon N-(3-phenylpropyl) linker provides four rotatable bonds in the side chain, enabling conformational sampling not achievable with direct N-aryl or shorter N-benzyl/N-phenethyl analogs [1]. This makes the compound suitable for molecular dynamics simulations, conformational SAR analysis, and induced-fit docking studies where flexible ligand-receptor interactions are being probed.

Antimicrobial Screening Libraries: 4-Oxo-4H-pyran-2-carboxamide Scaffold Diversification

The 4-oxo-4H-pyran-2-carboxamide scaffold has demonstrated antimicrobial activity in published MIC assays, with the most active analog (8c) showing activity against S. aureus, E. faecalis, E. coli, and C. krusei [1]. Incorporating the target compound—with its differentiated 5-ethoxy/N-(3-phenylpropyl) substitution pattern—into antimicrobial screening decks can help establish broader SAR for this scaffold class against bacterial and fungal pathogens.

Quote Request

Request a Quote for 5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.